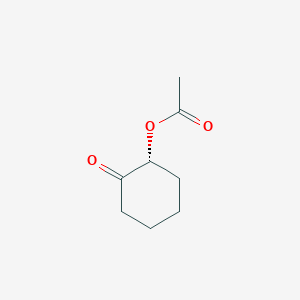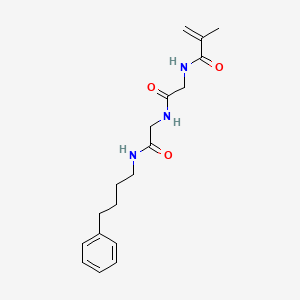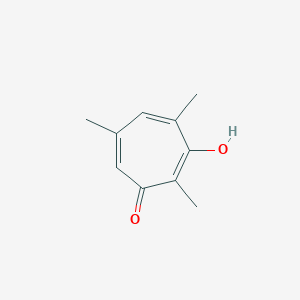
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is an organic compound that belongs to the class of non-benzenoid aromatic compounds. It consists of a seven-membered carbon ring with three conjugated double bonds and a ketone group, along with three methyl groups and a hydroxyl group. This compound is structurally related to tropone and tropolone, which are known for their unique aromatic properties .
Méthodes De Préparation
The synthesis of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common synthetic route involves the oxidation of cycloheptatriene using selenium dioxide. This reaction proceeds under mild conditions and yields the desired compound with good efficiency . Another method involves the bromination of tropinone followed by a Hofmann elimination, which indirectly produces the target compound .
Analyse Des Réactions Chimiques
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring, leading to a variety of products.
Common reagents used in these reactions include bromine for electrophilic substitution and potassium hydroxide for ring contraction reactions. Major products formed from these reactions include benzoic acid and various substituted derivatives .
Applications De Recherche Scientifique
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying aromaticity in non-benzenoid systems.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets through its aromatic ring and functional groups. The compound can participate in various chemical reactions, such as forming hydrogen bonds and undergoing electrophilic or nucleophilic attacks. These interactions can modulate biological pathways and affect the compound’s overall activity .
Comparaison Avec Des Composés Similaires
3-Hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one is similar to other compounds like tropone and tropolone. its unique structure, with additional methyl and hydroxyl groups, distinguishes it from these related compounds. Tropone, for example, lacks the hydroxyl group, while tropolone has a hydroxyl group but no methyl groups . These structural differences result in variations in their chemical reactivity and biological activities.
Similar Compounds
- Tropone (2,4,6-cycloheptatrien-1-one)
- Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one)
- β-Thujaplicin (2-hydroxy-4-isopropyl-2,4,6-cycloheptatrien-1-one)
Propriétés
Numéro CAS |
63292-68-2 |
|---|---|
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-hydroxy-2,4,6-trimethylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O2/c1-6-4-7(2)10(12)8(3)9(11)5-6/h4-5,12H,1-3H3 |
Clé InChI |
LPXPFDOPVPUWHC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=C(C(=C1)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


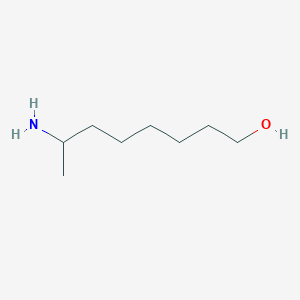
![N-[2-Amino-5-(3-fluorophenoxy)phenyl]butanamide](/img/structure/B14507475.png)
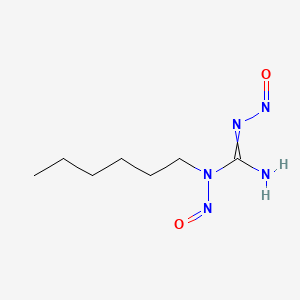

![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-[6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonan-7-yl]-1-[(propan-2-yl)oxy]but-3-en-2-one](/img/structure/B14507497.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)
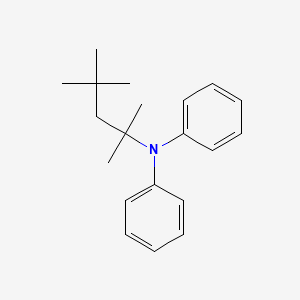
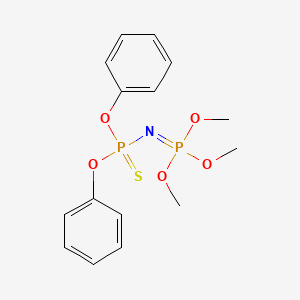
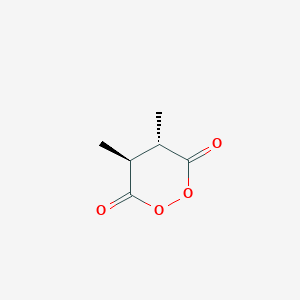
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
